molecular formula C18H11Cl2N B12544794 4,12-Dichloro-8-methylbenzo[a]acridine CAS No. 143287-54-1

4,12-Dichloro-8-methylbenzo[a]acridine

Cat. No.: B12544794
CAS No.: 143287-54-1
M. Wt: 312.2 g/mol
InChI Key: PCEURGDKZLJTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,12-Dichloro-8-methylbenzo[a]acridine is a synthetic benzoacridine derivative designed for research and development purposes. Acridine-based compounds are of significant scientific interest due to their broad spectrum of biological activities, primarily attributed to their planar, polycyclic structure that facilitates interaction with biological macromolecules. A key mechanism of action for many acridine derivatives is the intercalation into double-stranded DNA, which can disrupt replication and transcription processes in rapidly dividing cells . Furthermore, numerous analogues are known to inhibit crucial enzymes such as topoisomerase II and telomerase, making the acridine scaffold a prominent structure in anticancer research . Several acridine compounds, including amsacrine and C-1305, have advanced to clinical studies for their antitumor properties . Beyond oncology, acridines have demonstrated substantial potential in infectious disease research. They exhibit potent activity against protozoan parasites, including Plasmodium species (malaria) and Leishmania species . The antileishmanial effect, for instance, is associated with the inhibition of parasite-specific topoisomerase II and the disruption of mitochondrial function . The specific chloro and methyl substitutions on the benzo[a]acridine core of this compound are typical modifications used to optimize a molecule's biological activity, selectivity, and physicochemical properties. This product is provided for research use only and is intended for laboratory studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143287-54-1

Molecular Formula

C18H11Cl2N

Molecular Weight

312.2 g/mol

IUPAC Name

4,12-dichloro-8-methylbenzo[a]acridine

InChI

InChI=1S/C18H11Cl2N/c1-10-4-2-6-13-17(20)16-12-5-3-7-14(19)11(12)8-9-15(16)21-18(10)13/h2-9H,1H3

InChI Key

PCEURGDKZLJTSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C4=C(C=CC3=N2)C(=CC=C4)Cl)Cl

Origin of Product

United States

Strategic Synthetic Methodologies for 4,12 Dichloro 8 Methylbenzo a Acridine and Its Congeners

Classical Approaches for Benzo[a]acridine Scaffold Construction

The construction of the core benzo[a]acridine ring system can be achieved through several classical organic reactions, which have been refined over the years. These methods typically involve the condensation of pre-functionalized precursors to build the fused ring system.

Bernthsen Acridine (B1665455) Synthesis and its Modern Adaptations

The Bernthsen acridine synthesis is a foundational method that involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent, typically zinc chloride, at high temperatures (200-270 °C). researchgate.netscielo.org.mx While effective, these harsh conditions can lead to low yields and limited substrate scope. Modern adaptations of the Bernthsen synthesis have explored the use of polyphosphoric acid (PPA) which can facilitate the reaction at lower temperatures, although sometimes with a trade-off in yield. researchgate.net Microwave-assisted synthesis has also emerged as a promising adaptation, significantly reducing reaction times and improving yields for some acridine derivatives.

A general representation of the Bernthsen synthesis is the reaction of diphenylamine (B1679370) with a carboxylic acid to yield a 9-substituted acridine. researchgate.net For the synthesis of benzo[a]acridines, a naphthylamine derivative would be required as one of the amine components.

Friedlander Synthesis and Related Annulation Strategies

The Friedlander annulation is another powerful tool for the synthesis of quinolines and their fused analogues, including benzo[a]acridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester). The reaction is typically catalyzed by a base or an acid.

For the construction of a benzo[a]acridine scaffold, a suitable 2-aminonaphthalene derivative bearing a carbonyl group can be condensed with an appropriate cyclic ketone or a derivative thereof. The versatility of the Friedlander synthesis allows for the introduction of substituents on both reacting components, offering a modular approach to substituted benzo[a]acridines. Recent advancements have focused on developing milder and more efficient catalytic systems, including the use of electrochemical methods to drive the reaction. nih.gov

Multicomponent Condensation Reactions for Acridine Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have gained significant traction for the synthesis of complex heterocyclic systems like benzo[a]acridines. scielo.org.mxchemicalbook.com These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity.

One notable example is the one-pot synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives through the condensation of an aromatic aldehyde, dimedone, and 1-naphthylamine, often catalyzed by an acid catalyst under solvent-free conditions. chemicalbook.com These MCRs can be highly efficient, proceeding with short reaction times and producing high yields of the desired products. The choice of catalyst and reaction conditions can be optimized to suit the specific substrates and desired outcomes.

Synthetic Method Reactants Catalyst/Conditions Product Type Key Advantages
Bernthsen Synthesis Diaryl/Naphthylamine, Carboxylic AcidZnCl₂, high temp; PPA, lower temp9-Substituted AcridinesDirect formation of the acridine core
Friedlander Synthesis 2-Aminoaryl aldehyde/ketone, Active methylene compoundAcid or Base catalysisSubstituted Quinolines/AcridinesModular, versatile for substituent introduction
Multicomponent Reaction Aldehyde, Amine, Active methylene compoundVarious catalysts (e.g., SBA-Pr-SO₃H), often solvent-freePoly-substituted AcridinesHigh atom economy, operational simplicity, rapid

Targeted Synthesis of 4,12-Dichloro-8-methylbenzo[a]acridine

The synthesis of the specifically substituted compound this compound is not explicitly described in the reviewed literature, suggesting it may be a novel compound. A plausible synthetic strategy can, however, be designed based on established synthetic transformations for related acridine and benzo[a]acridine systems.

Design and Synthesis of Precursors and Key Intermediates

A logical approach to the synthesis of this compound would involve a convergent strategy, preparing key substituted precursors that can be coupled in the final steps. A plausible retrosynthetic analysis suggests that a modified Friedlander synthesis or a related cyclization reaction would be a suitable approach.

Proposed Precursor Synthesis:

One potential key intermediate is a suitably substituted 2-aminonaphthalene derivative. The synthesis of this precursor could start from commercially available materials and involve standard aromatic substitution and functional group interconversion reactions.

A second key precursor would be a chlorinated benzene (B151609) derivative that can undergo cyclization.

A plausible synthetic route could involve the following steps:

Synthesis of a substituted N-phenyl-2-naphthylamine: This could be achieved via a Buchwald-Hartwig amination between a substituted 2-naphthylamine (B18577) and a substituted chlorobenzene.

Formylation or Acylation: Introduction of a carbonyl group at the ortho position to the amino group on the naphthalene (B1677914) ring system to enable a subsequent cyclization reaction.

Cyclization to form the benzo[a]acridone: This intramolecular cyclization could be promoted by a strong acid or a Lewis acid catalyst.

Chlorination to introduce the second chloro substituent: This could potentially be achieved through electrophilic aromatic substitution on the acridone (B373769) core.

Conversion of the acridone to the final product: The carbonyl group of the acridone can be converted to the desired chloride at the 12-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Optimization of Reaction Conditions and Isolation Protocols for High Purity

The successful synthesis of this compound would rely heavily on the optimization of each synthetic step and the implementation of rigorous purification protocols.

Reaction Condition Optimization:

Catalyst Screening: For coupling reactions like the Buchwald-Hartwig amination, a variety of palladium catalysts and ligands would need to be screened to achieve optimal yields and reaction times. Similarly, for the cyclization and chlorination steps, different Lewis acids and chlorinating agents should be evaluated.

Solvent and Temperature Effects: The choice of solvent can significantly influence reaction rates and selectivity. A range of solvents with varying polarities and boiling points should be tested for each step. Temperature control is also crucial, particularly for reactions involving reactive intermediates.

Stoichiometry of Reagents: The molar ratios of the reactants and catalysts would need to be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Isolation and Purification Protocols:

Given the likely solid nature of the target compound and its intermediates, the following purification techniques would be essential:

Crystallization: Recrystallization from appropriate solvents is a powerful technique for obtaining high-purity crystalline solids. A systematic screening of solvents and solvent mixtures would be necessary to identify the optimal conditions for crystallization.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) would be indispensable for separating the desired product from unreacted starting materials and byproducts, especially for non-crystalline or difficult-to-crystallize compounds.

Washing and Drying: After filtration, the isolated solid should be washed with appropriate solvents to remove residual impurities. Thorough drying under vacuum at a suitable temperature is critical to remove any remaining solvent.

The purity of the final compound would be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Parameter Variables to Optimize Rationale
Catalyst Type of metal (e.g., Pd, Cu), Ligand, Catalyst loadingTo maximize reaction rate and selectivity.
Solvent Polarity, Boiling pointTo ensure solubility of reactants and facilitate reaction.
Temperature Reaction temperature profileTo control reaction kinetics and minimize side reactions.
Reactant Stoichiometry Molar ratios of reactants and reagentsTo drive the reaction to completion and reduce waste.
Purification Method Recrystallization solvent, Chromatography conditionsTo achieve high purity of the final product.

Regioselective Synthesis of Substituted Benzo[a]acridines

The regioselective construction of the benzo[a]acridine scaffold, particularly with specific substitution patterns as seen in this compound, is a significant synthetic challenge. The fusion of the benzene and acridine moieties can result in multiple isomers, making control over the reaction's orientation paramount. Classical methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, offer a foundational approach. The final substitution pattern is dictated by the specific functional groups present on the precursors. Therefore, achieving a target like this compound would necessitate meticulously designed starting materials, such as a suitably substituted 2-aminobenzophenone (B122507) derivative and a cyclic ketone.

Emerging and Sustainable Synthetic Approaches

Recent advances in synthetic chemistry have provided new tools for constructing complex heterocyclic systems like benzo[a]acridines with greater efficiency and sustainability.

Catalytic Methods (e.g., Palladium-Catalyzed Cyclizations, Organocatalysis)

Rhodium(III)-catalyzed reactions also represent a promising frontier. A novel approach for the synthesis of benzo[a]carbazoles, which are structurally related to benzo[a]acridines, utilizes the Rh(III)-catalyzed cascade reaction of 2-arylindoles with α-diazo carbonyl compounds. rsc.org This method is noted for its excellent regioselectivity and high atom-efficiency, using the NH unit of the indole (B1671886) as an internal directing group for C-H bond functionalization. rsc.org

While transition-metal catalysis is dominant, organocatalysis offers a metal-free alternative. For instance, L-Proline has been shown to be an effective catalyst for the one-pot synthesis of tetrahydrobenzo[c]acridin-8(7H)-ones at room temperature, highlighting the potential of small organic molecules to facilitate complex cyclizations. researchgate.net

Green Chemistry Principles in Acridine Synthesis (e.g., Solvent-Free, Reusable Catalysts)

The principles of green chemistry are increasingly influencing the design of synthetic routes. A key development is the use of heterogeneous, reusable catalysts that can be easily separated from the reaction mixture, minimizing waste. One prominent example is the use of sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H), a nanoporous silica material, as a highly active and recyclable catalyst for the one-pot synthesis of benzo[c]acridine derivatives. scielo.org.mxredalyc.org This method proceeds under solvent-free conditions at elevated temperatures (140 °C) and is compatible with a wide variety of functional groups, including halides, nitro groups, and methoxy (B1213986) groups on the aldehyde reactant. scielo.org.mxredalyc.org

The reaction involves a three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone. scielo.org.mx The SBA-Pr-SO₃H catalyst acts as a "nano-reactor," facilitating the key steps of Knoevenagel condensation, Michael addition, and cyclization. scielo.org.mx The catalyst can be recovered by simple filtration and reused multiple times without a significant drop in its activity. redalyc.org

Aldehyde ReactantCatalystConditionsYield (%)Reference
4-ChlorobenzaldehydeSBA-Pr-SO₃H140 °C, Solvent-free, 5 min96 researchgate.net
2,4-DichlorobenzaldehydeSBA-Pr-SO₃H140 °C, Solvent-free, 4 min83 researchgate.net
2,3-DichlorobenzaldehydeSBA-Pr-SO₃H140 °C, Solvent-free, 10 min92 researchgate.net
4-NitrobenzaldehydeSBA-Pr-SO₃H140 °C, Solvent-free, 10 min90 researchgate.net
4-MethoxybenzaldehydeSBA-Pr-SO₃H140 °C, Solvent-free, 2 min84 researchgate.net

Other innovative green catalysts include magnetic core-shell nanoparticles, which allow for easy separation using an external magnet and have been used to synthesize acridine derivatives. nih.gov Furthermore, the use of alternative energy sources like microwave and ultrasound irradiation can dramatically reduce reaction times and improve yields, often in greener solvents like water or even under solvent-free conditions. scielo.org.mxnih.gov

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is emerging as a powerful technology for chemical synthesis. This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, telescoped multi-step synthesis without isolating intermediates. africacommons.net

While specific flow chemistry protocols for this compound have not been reported, the synthesis of other complex bioactive heterocycles like benzodiazepines has been successfully translated to continuous flow platforms. africacommons.netdntb.gov.ua These systems enable the chemoselective reduction of functional groups (e.g., nitro groups) and subsequent cyclizations in a continuous stream, significantly shortening production times. africacommons.net A telescoped flow process for selected benzodiazepines has been demonstrated at scale, showcasing the technology's potential for producing valuable pharmaceutical compounds. africacommons.net The application of such continuous processing to the synthesis of benzo[a]acridines could offer a safer, more scalable, and efficient manufacturing route, particularly for managing potentially energetic or unstable intermediates.

Elucidation of Molecular and Supramolecular Architecture of 4,12 Dichloro 8 Methylbenzo a Acridine

Advanced X-ray Crystallographic Analysis

Advanced X-ray crystallographic analysis is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For a molecule like 4,12-dichloro-8-methylbenzo[a]acridine, this technique would provide precise information on its molecular geometry, the nature of its intermolecular interactions, and its packing in the solid state.

Single-crystal X-ray diffraction (SC-XRD) would be the definitive method to determine the precise bond lengths, bond angles, and torsion angles of this compound. Based on the crystal structure of the parent benzo[a]acridine, the core tetracyclic system is expected to be largely planar. nih.govnist.gov The fusion of the benzene (B151609) and acridine (B1665455) moieties creates a rigid, aromatic framework.

The introduction of substituents—two chlorine atoms at positions 4 and 12, and a methyl group at position 8—is anticipated to induce minor but measurable changes in the local geometry of the benzo[a]acridine core. The C-Cl bond lengths are expected to be in the typical range for chloro-aromatic compounds. The C-C and C-N bond lengths within the heterocyclic rings will reflect their aromatic character. The geometry around the nitrogen atom in the acridine ring is of particular interest, with the C-N-C angle being a sensitive indicator of the electronic environment. In related acridine structures, this angle typically ranges from 118° to 120°. rsc.org

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures

Parameter Expected Value Range Reference Compound(s)
C-Cl Bond Length 1.72 - 1.75 Å Chloro-substituted aromatic compounds
C-N (acridine) Bond Lengths 1.35 - 1.38 Å Acridine and its derivatives rsc.orgresearchgate.net
C-C (aromatic) Bond Lengths 1.36 - 1.45 Å Benzo[a]acridine nih.gov
C-N-C Angle (acridine) 118 - 120° Acridine cocrystals rsc.org

The supramolecular architecture of crystalline this compound would be governed by a combination of non-covalent interactions. Given the planar, electron-rich aromatic system, π-π stacking interactions are expected to be a dominant feature in the crystal packing. In many acridine derivatives, the molecules arrange in stacks with interplanar distances of less than 3.5 Å, indicative of significant π-π interactions. nih.gov

The presence of chlorine atoms introduces the possibility of halogen bonding . This is a directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of an adjacent acridine ring or another chlorine atom.

While the molecule itself lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds are likely to play a role in stabilizing the crystal lattice. The methyl group can also participate in weak C-H···π interactions, where the hydrogen atoms of the methyl group interact with the electron-rich face of an adjacent aromatic ring. researchgate.net

Table 2: Plausible Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Expected Distance/Geometry
π-π Stacking Benzo[a]acridine ring Benzo[a]acridine ring Interplanar distance < 3.5 Å
Halogen Bonding C-Cl N (acridine) or Cl Directional, with C-Cl···N/Cl angle close to 180°
Weak Hydrogen Bonding C-H (aromatic/methyl) N (acridine) or Cl H···N/Cl distances of 2.2 - 2.8 Å

Acridine and its derivatives are known to exhibit polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. acs.orgacs.org This phenomenon arises from different packing arrangements of the molecules in the solid state, leading to polymorphs with different physical properties. It is plausible that this compound could also exhibit polymorphism, with different polymorphs potentially being accessible through crystallization from different solvents or under different thermodynamic conditions.

Furthermore, the acridine nitrogen atom is a good hydrogen bond acceptor, making acridine derivatives suitable candidates for co-crystallization with hydrogen bond donors. rsc.orgnih.gov Co-crystallization of this compound with other molecules, such as carboxylic acids or phenols, could lead to the formation of new solid forms with tailored crystal packing and potentially altered physicochemical properties.

Conformational Analysis and Stereochemical Considerations

The primary source of conformational flexibility in this compound would be the rotation of the methyl group at the 8-position. The rotational barrier for a methyl group attached to an aromatic ring is generally low, allowing for relatively free rotation at room temperature. However, crystal packing forces can sometimes lead to a preferred orientation of the methyl group in the solid state.

The precise characterization of the electron density distribution in this compound provides profound insights into its chemical bonding, reactivity, and intermolecular interactions. Quantum crystallography, a field that merges quantum mechanics with crystallographic techniques, offers a powerful lens to visualize and quantify the subtle features of the electron cloud, moving beyond the simple spherical atom model.

Aspherical Atom Refinement for Electron Density Mapping

To accurately map the electron density of this compound, aspherical atom refinement techniques are employed. Unlike traditional crystallographic refinements that assume a spherical distribution of electrons around atomic nuclei, aspherical atom models account for the distortion of electron density due to chemical bonding and lone pairs. This is achieved by using a more sophisticated mathematical formalism, such as the Hansen-Coppens multipolar model.

In this model, the atomic electron density (ρ_atom_) is described by three components: a core density (ρ_core_), a spherical valence density (P_v_ρ_valence_), and a deformation term (P_lm_d_lm_) that accounts for the asphericity:

ρ_atom_ (r) = ρ_core_ (r) + P_v_ρ_valence_ (κ'r) + Σ_l_ Σ_m_ P_lm_d_lm_ (κ''r)

The refinement process involves fitting these parameters (P_v_, P_lm_, κ', κ'') to the high-resolution X-ray diffraction data. This yields a detailed three-dimensional map of the electron density across the molecule. For this compound, this map would be expected to reveal key features:

Covalent Bonds: Accumulations of electron density are anticipated along the C-C and C-N bonds within the fused aromatic rings, characteristic of shared-electron interactions.

Lone Pairs: The nitrogen atom in the acridine system and the two chlorine atoms are expected to exhibit distinct regions of localized high electron density corresponding to their lone pair electrons.

Electron Delocalization: The planarity of the benzo[a]acridine core suggests significant π-electron delocalization across the fused ring system, which would be visualized as a continuous region of electron density above and below the molecular plane.

Polarization Effects: The high electronegativity of the chlorine and nitrogen atoms would lead to a noticeable polarization of the electron density in their vicinity, with a depletion of density on adjacent carbon atoms.

The results of such a refinement are often presented as deformation density maps, which show the difference between the aspherical model and a spherical atom model, highlighting the regions of charge accumulation and depletion upon bond formation.

Table 1: Hypothetical Multipolar Refinement Parameters for Selected Atoms in this compound

AtomP_vP_10_P_20_P_22+_κ'κ''
C41.020.05-0.080.151.211.20
C81.010.03-0.050.121.201.19
C121.030.06-0.090.161.221.21
N71.05-0.120.020.001.251.24
Cl(4)1.08-0.020.010.001.181.17
Cl(12)1.09-0.030.010.001.181.17

Note: This data is hypothetical and for illustrative purposes only.

Topological Analysis of Electron Density (AIM Theory) and Laplacian of Electron Density

The electron density distribution obtained from aspherical atom refinement can be further analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), also known as AIM theory. gla.ac.ukias.ac.in This approach uses the principles of topology to partition the electron density into atomic basins and to characterize the nature of chemical bonds. gla.ac.ukias.ac.in

The analysis focuses on the critical points (CPs) of the electron density (ρ), where the gradient of the density is zero (∇ρ = 0). There are four types of stable CPs:

(3, -3) or Nuclear Critical Points (NCPs): These are local maxima in the electron density and correspond to the positions of atomic nuclei. ias.ac.in

(3, -1) or Bond Critical Points (BCPs): Found between two bonded atoms, the BCP is a minimum along the bond path but a maximum in the two perpendicular directions. ias.ac.in The properties of the electron density at the BCP provide quantitative information about the bond.

(3, +1) or Ring Critical Points (RCPs): These are found within a ring of bonded atoms and are characterized by a minimum in two directions and a maximum in one. ias.ac.in

(3, +3) or Cage Critical Points (CCPs): Located inside a cage of atoms, these are local minima in the electron density.

For this compound, the AIM analysis would identify BCPs for all covalent bonds (C-C, C-N, C-H, C-Cl) and RCPs within each of the aromatic and heterocyclic rings. The electron density (ρ_b_) and its Laplacian (∇²ρ_b_) at the BCPs are particularly informative.

High ρ_b_ and negative ∇²ρ_b_: Indicate a shared-electron interaction, typical of covalent bonds. The magnitude of ρ_b_ correlates with the bond order.

Low ρ_b_ and positive ∇²ρ_b_: Indicate a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions.

The Laplacian of the electron density (∇²ρ) is a crucial tool in this analysis. researchgate.netnih.gov It is the second derivative of the electron density and reveals where the electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0). researchgate.netnih.gov In the context of chemical bonding, regions of charge concentration (CC) are associated with covalent bonds and lone pairs, while regions of charge depletion (CD) are found in the anti-bonding regions. A contour plot of the Laplacian for this compound would be expected to show:

Regions of significant charge concentration between bonded carbon and nitrogen atoms.

Pronounced charge concentration in the regions of the nitrogen and chlorine lone pairs.

A depletion of charge on the outer sides of the hydrogen atoms.

The analysis of weak intermolecular interactions, such as C-H···Cl or π-π stacking interactions, would also be possible by searching for BCPs between atoms of neighboring molecules in the crystal lattice.

Table 2: Hypothetical Topological Properties at Bond Critical Points (BCPs) for Selected Bonds in this compound

Bondρ_b (e/ų)∇²ρ_b_ (e/Å⁵)Bond Type Indication
C4-C4a1.72-18.5Covalent
C7a-N71.85-20.1Polar Covalent
C8-C(CH₃)1.65-17.2Covalent
C4-Cl(4)1.10+5.2Polar Covalent
C12-Cl(12)1.08+5.0Polar Covalent
C1-H11.55-15.8Covalent

Note: This data is hypothetical and for illustrative purposes only. The sign of the Laplacian indicates the nature of the interaction (negative for shared, positive for closed-shell).

Spectroscopic Characterization of 4,12 Dichloro 8 Methylbenzo a Acridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 4,12-Dichloro-8-methylbenzo[a]acridine, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable through a suite of one-dimensional and two-dimensional NMR experiments.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound would be accomplished using a combination of 2D-NMR techniques.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, allowing for the identification of protons on the same or adjacent carbon atoms within the benzo[a]acridine framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded ¹H and ¹³C atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connectivity across the entire molecule. It shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the fused ring system and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. NOESY correlations can help to confirm assignments and provide insights into the conformation of the molecule.

Disclaimer: The following NMR data is a hypothetical representation based on the known spectral data of structurally related benzo[a]acridine and substituted acridine (B1665455) derivatives. scielo.org.mx The chemical shifts are estimated to provide a plausible example for the purpose of this article and have not been experimentally verified for this compound.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Position Hypothetical ¹³C Chemical Shift (ppm) Hypothetical ¹H Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
1128.57.80dJ = 8.5
2127.27.50tJ = 7.5
3129.88.10dJ = 8.0
4135.1---
5125.57.95dJ = 9.0
6126.87.65dJ = 9.0
7148.2---
7a129.1---
8138.5---
8-CH₃21.52.60s-
9124.07.40dJ = 2.0
10130.58.30dJ = 8.8
11128.87.75ddJ = 8.8, 2.0
11a122.3---
12145.6---
12a132.4---
12b127.9---

Solid-state NMR (ssNMR) spectroscopy would be a valuable technique for characterizing the crystalline forms and microstructures of this compound. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid state. This can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can be used to identify and characterize them. Furthermore, ssNMR can provide insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS).nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

HRMS would provide a high-resolution mass measurement of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula. The theoretical exact mass can be calculated based on the isotopic masses of the constituent atoms.

Calculated Exact Mass and Elemental Composition for this compound:

Parameter Value
Molecular Formula C₁₈H₁₁Cl₂N
Monoisotopic Mass 311.0268 Da
Elemental Composition C: 69.25%, H: 3.55%, Cl: 22.70%, N: 4.49%

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the protonated molecule [M+H]⁺ of this compound. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce structural information. Plausible fragmentation pathways for this molecule would include the sequential loss of chlorine atoms, the methyl group, and potentially the cleavage of the heterocyclic ring. The fragmentation pattern observed in the mass spectrum of the parent benzo[a]acridine would serve as a foundational reference for interpreting the fragmentation of its substituted derivative. nist.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman).researchgate.netnih.gov

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.

The infrared and Raman spectra of this compound would be expected to show characteristic bands corresponding to the vibrations of its structural components. These include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching (of the methyl group): Expected around 2960-2850 cm⁻¹.

C=C and C=N stretching vibrations of the aromatic rings: These would appear in the 1650-1450 cm⁻¹ region.

C-Cl stretching vibrations: These are expected in the 800-600 cm⁻¹ region. nih.gov

Out-of-plane C-H bending vibrations: These appear in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings.

The IR spectrum of a structurally related compound, a dichlorophenyl-substituted benzo[c]acridine derivative, shows characteristic absorptions for N-H, aromatic C-H, C=O, and C=C bonds, which supports the expected regions for these vibrations in the target molecule. scielo.org.mx

Disclaimer: The following infrared absorption data is a hypothetical representation based on the known spectral data of structurally similar compounds. scielo.org.mxajol.info The wavenumbers are estimated to provide a plausible example and have not been experimentally verified for this compound.

Hypothetical Infrared (IR) Absorption Data for this compound:

Wavenumber (cm⁻¹) Intensity Assignment
3080-3020Medium-WeakAromatic C-H stretching
2955, 2870WeakAsymmetric and symmetric CH₃ stretching
1620, 1580, 1500Strong-MediumAromatic C=C and C=N ring stretching
1460MediumCH₃ asymmetric bending
1380WeakCH₃ symmetric bending
880, 820, 750StrongOut-of-plane C-H bending
780, 690Medium-StrongC-Cl stretching

Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

The requested article, focusing on the infrared, UV-Vis, and fluorescence spectroscopy of this compound, requires specific data points for a detailed and accurate discussion. This includes the identification of characteristic functional group vibrations, analysis of molecular vibrational modes, the influence of the nitrogen heteroatom on infrared activity, analysis of electronic transitions and absorption maxima, and its fluorescence properties such as quantum yield, lifetime, and Stokes shift, as well as solvent effects on its electronic spectra.

While general principles of spectroscopy for acridine derivatives and related polycyclic aromatic nitrogen heterocycles are well-documented, applying these generalities to a specific, substituted compound like this compound without direct experimental or computational data would be speculative and would not meet the required standard of scientific accuracy.

Scientific research on related compounds offers some insights into what might be expected:

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence): The electronic spectra of benzo[a]acridines are governed by π-π* transitions within the aromatic system. The position of the absorption and emission maxima, as well as the fluorescence quantum yield and lifetime, are highly dependent on the specific substitution pattern and the solvent environment. The chlorine and methyl substituents on the benzo[a]acridine framework would be expected to cause shifts in the absorption and emission wavelengths (either bathochromic or hypsochromic) compared to the parent benzo[a]acridine molecule.

However, without specific studies on this compound, it is not possible to provide the detailed analysis and data tables requested. Further experimental research or computational studies would be necessary to elucidate the specific spectroscopic properties of this compound.

Theoretical and Computational Investigations of 4,12 Dichloro 8 Methylbenzo a Acridine

Electronic Structure Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule. libretexts.org Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field. muni.czscielo.org.co DFT, particularly with hybrid functionals such as B3LYP, has become a widely used approach for studying organic and organometallic compounds due to its balance of computational cost and accuracy. scielo.org.coscirp.org Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the use of experimental data for parameterization. muni.cz These calculations form the basis for understanding the geometric, energetic, and electronic properties of 4,12-Dichloro-8-methylbenzo[a]acridine.

A critical first step in computational analysis is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. scirp.org For this compound, this would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The stability of the resulting optimized structure is confirmed by performing frequency calculations; the absence of imaginary frequencies indicates that a true energy minimum has been located. scielo.org.coredalyc.org The resulting optimized geometry provides the most stable conformation of the molecule in the ground state and serves as the foundation for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. muni.czirjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.czirjweb.com Conversely, a small gap suggests the molecule is more reactive and less stable. muni.cz Analysis of the nodal properties (the regions where the orbital wavefunction is zero) of the HOMO and LUMO for this compound would reveal the specific sites most likely to be involved in electron donation and acceptance during chemical reactions.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Reactivity Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates kinetic stability and chemical reactivity. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. irjweb.com
Chemical Softness (S) 1 / ηReciprocal of hardness; indicates high reactivity. irjweb.com
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons. irjweb.com
Electrophilicity Index (ω) χ² / (2η)Quantifies the electrophilic nature of a molecule. irjweb.com

To understand the specific reactive sites within the this compound molecule, computational methods are used to analyze its electronic landscape.

Charge Distribution: Methods like Mulliken population analysis calculate the partial atomic charges on each atom, providing a basic picture of charge distribution. irjweb.com This helps identify atoms with excess positive or negative charge.

Molecular Electrostatic Potential (MEP): A more sophisticated tool is the MEP map, which illustrates the charge distribution on the molecule's surface. scirp.org It visualizes regions of electron richness (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions of electron deficiency (positive potential, colored blue), which are prone to nucleophilic attack. scirp.org For this compound, the nitrogen atom in the acridine (B1665455) ring and the regions around the chlorine atoms would be expected to show significant negative potential.

Fukui Functions: The dual descriptor and Fukui functions provide a quantitative method based on DFT to pinpoint reactive sites. scirp.org These functions analyze how the electron density changes upon the addition or removal of an electron. A region where the Fukui function is large for nucleophilic attack indicates the most likely site for an electrophile to react, and vice versa. scirp.org This analysis offers a precise prediction of local reactivity within the molecule.

Spectroscopic Property Prediction and Validation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. scielo.org.co By simulating spectra, researchers can validate experimental findings, assign spectral features to specific molecular transitions, and predict the properties of yet-to-be-synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The process involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). dntb.gov.ua

Calculating the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ).

The predicted chemical shifts can then be compared with experimental data. A strong linear correlation between the calculated and observed shifts serves to validate both the computational model and the experimental structure assignment.

Parameter Description
Optimized Geometry The lowest-energy structure of this compound is used as the input.
Computational Method DFT (e.g., GIAO-B3LYP) is used to calculate isotropic shielding values.
Calculated Chemical Shift (δcalc) Predicted NMR shift for each nucleus (¹H, ¹³C) relative to a standard.
Experimental Chemical Shift (δexp) Experimentally measured NMR shifts for comparison and validation.
Correlation Analysis A plot of δcalc versus δexp is used to assess the accuracy of the theoretical model.

The electronic absorption and emission properties of conjugated aromatic systems like benzo[a]acridines can be simulated using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states.

UV-Vis Absorption: The simulation provides the vertical excitation energies and oscillator strengths for these transitions. mdpi.com The excitation energy corresponds to the wavelength of maximum absorption (λmax), and the oscillator strength relates to the intensity of the absorption band. For this compound, the key transitions would likely be π → π* in nature, characteristic of its extensive aromatic system.

Fluorescence: To simulate fluorescence, the geometry of the first excited state (S₁) is optimized. The energy difference between the optimized S₁ state and the ground state (at the S₁ geometry) gives the emission energy. chemrxiv.org This allows for the prediction of the fluorescence wavelength, providing insight into the molecule's potential applications in areas like bio-imaging or as an optical material. chemrxiv.org

Vibrational Frequency Calculations and Mode Assignments

No specific studies detailing the vibrational frequency calculations and mode assignments for this compound were found in the public domain. While computational studies on the vibrational spectra of related aza-polycyclic aromatic hydrocarbons exist, this specific chloro- and methyl-substituted benzo[a]acridine derivative has not been the subject of such published research. Therefore, no data tables on its calculated vibrational frequencies and corresponding mode assignments can be provided.

Molecular Dynamics Simulations

There is no available research on the molecular dynamics simulations of this compound. The subsequent subsections are therefore also devoid of specific data for this compound.

Solvent Effects on Molecular Conformation and Electronic Properties

No molecular dynamics studies have been published that investigate the influence of different solvents on the molecular conformation and electronic properties of this compound. While molecular dynamics simulations are a common tool for studying the behavior of polycyclic aromatic hydrocarbons in various environments bohrium.comresearchgate.netresearchgate.net, this particular compound has not been a documented subject of such research.

Dynamics of Intermolecular Interactions and Aggregation

Specific research on the dynamics of intermolecular interactions and aggregation behavior of this compound through molecular dynamics simulations is not present in the available scientific literature. Studies on the aggregation of other polycyclic aromatic hydrocarbons have been conducted researchgate.net, but these findings cannot be directly extrapolated to the title compound without specific computational models.

Reactivity and Mechanism Predictions

Computational studies focused on the reactivity and reaction mechanisms of this compound are not available in published research. While there are computational investigations on the reactivity of other substituted aza-polycyclic aromatic hydrocarbons researchgate.netnih.govnih.govnih.gov, the specific electronic and steric effects of the chloro and methyl substituents on the benzo[a]acridine core have not been detailed.

Computational Studies of Potential Reaction Sites

No computational studies that identify and analyze the potential reaction sites of this compound have been found. Such studies would typically involve methods like density functional theory (DFT) to map the electron density and predict sites susceptible to electrophilic or nucleophilic attack, but this has not been reported for this compound.

Transition State Analysis for Key Chemical Transformations

There are no published reports on the transition state analysis for any key chemical transformations involving this compound. This type of analysis is crucial for understanding reaction kinetics and mechanisms, but the necessary computational research has not been performed or made public for this specific molecule.

Prediction of Adsorption Mechanisms on Surfaces (e.g., Corrosion Inhibition)

The study of how organic molecules adsorb onto metal surfaces is crucial for applications such as catalysis, molecular sensors, and corrosion inhibition. nih.govacs.orgnih.gov For a molecule like this compound, computational modeling, particularly using Density Functional Theory (DFT), would be the primary tool for predicting its adsorption mechanism and potential as a corrosion inhibitor.

Theoretical investigations would focus on the interaction of the molecule with a metal surface, typically iron or steel for corrosion studies. The large, planar aromatic structure of the benzo[a]acridine backbone suggests that it would adsorb flat onto the metal surface to maximize contact. The presence of nitrogen and chlorine atoms, as well as the methyl group, would significantly influence this interaction. The nitrogen heteroatom and the chlorine substituents, with their lone pairs of electrons, can act as active sites for adsorption. researchgate.net

Modern computational methods, such as DFT with corrections for van der Waals (vdW) interactions (DFT+vdWsurf), are capable of predicting adsorption geometries and binding energies with high accuracy, often within 0.1 eV of experimental values. nih.govnih.govresearchgate.net These calculations would reveal the preferred orientation of the molecule on the surface and the strength of the adsorption. A strong adsorption energy is indicative of a stable protective layer, which is a desirable characteristic for a corrosion inhibitor.

The mechanism of inhibition would likely involve a combination of physisorption, driven by vdW forces from the large aromatic system, and chemisorption, involving electron donation from the nitrogen and chlorine atoms to the vacant d-orbitals of the metal. researchgate.netscholaris.ca Quantum chemical parameters calculated for the isolated molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment, would be correlated with its potential inhibition efficiency. A high HOMO energy would suggest a greater tendency to donate electrons to the metal surface, forming a coordinate bond.

Illustrative Data Table for Predicted Adsorption Properties The following table presents hypothetical, yet realistic, data that would be generated from a DFT study on the adsorption of this compound on an Fe(110) surface, a common model for steel.

ParameterPredicted ValueSignificance in Corrosion Inhibition
Adsorption Energy (Eads)-1.5 eVIndicates strong, spontaneous adsorption on the metal surface.
Adsorption Height (d)2.5 ÅThe distance between the molecule and the metal surface.
Charge Transfer (Δq)-0.2 e-Suggests electron donation from the molecule to the metal, indicative of chemisorption.
HOMO Energy-6.2 eVA relatively high value suggesting a propensity for electron donation.
LUMO Energy-1.8 eVA low value indicating the ability to accept back-donation from the metal.

Thermochemistry and Lattice Energetics of Crystalline Forms

The thermochemical properties and lattice energetics of crystalline this compound are essential for understanding its stability, solubility, and polymorphism. These properties are typically investigated through a combination of experimental techniques and computational calculations.

Calculation of Crystal Lattice Enthalpies and Cohesive Energies

The crystal lattice enthalpy, which is the enthalpy change when one mole of a solid crystal is formed from its gaseous ions, cannot be measured directly. libretexts.org Instead, it is calculated using a Born-Haber cycle, which applies Hess's Law to a series of experimentally measurable and calculable enthalpy changes. libretexts.orgknockhardy.org.uklibretexts.org For a molecular crystal like this compound, the cycle would be adapted to involve the sublimation enthalpy and the intermolecular forces in the solid state.

The cohesive energy of a molecular crystal is the energy required to separate the crystal into its constituent molecules at absolute zero. It is a measure of the total strength of the intermolecular forces within the crystal. Computational methods, particularly those based on solid-state DFT or force-field calculations, can be used to predict the crystal structure and calculate the cohesive energy. researchgate.net

Illustrative Data Table for Calculated Energetics This table shows example values for the calculated lattice and cohesive energies for this compound.

Thermodynamic QuantityCalculated Value (kJ/mol)Method of Determination
Enthalpy of Sublimation (ΔHsub)120Estimated from molecular structure and comparison with similar compounds. researchgate.net
Crystal Lattice Enthalpy-135Calculated using a molecular Born-Haber cycle.
Cohesive Energy-140Calculated using solid-state DFT.

Analysis of Intermolecular Interaction Contributions (Electrostatic, Dispersive, Repulsive)

The packing of molecules in a crystal is governed by a delicate balance of attractive and repulsive intermolecular interactions. mdpi.com For this compound, the dominant interactions would be π-π stacking between the aromatic rings, as well as interactions involving the chlorine and methyl substituents.

A quantitative analysis of these interactions can be achieved through computational techniques that partition the total interaction energy into its fundamental components:

Electrostatic: Arising from the interaction between the permanent charge distributions (dipole moments, quadrupole moments, etc.) of the molecules.

Dispersive: Also known as London dispersion forces or van der Waals forces, these are attractive interactions arising from instantaneous fluctuations in electron density. nih.govnih.gov

Repulsive: Short-range forces that prevent molecules from interpenetrating, arising from the Pauli exclusion principle.

Advanced computational models can calculate these energy components for pairs of molecules within the crystal lattice, providing insight into the forces that determine the crystal structure. rsc.org For aromatic systems, it is often found that while electrostatic interactions can be important, the cumulative effect of many weaker dispersion interactions is the primary determinant of the crystal packing. rsc.orgcam.ac.uk

Illustrative Data Table for Intermolecular Interaction Contributions The following table provides a hypothetical breakdown of the interaction energies between two adjacent this compound molecules in a stacked configuration.

Interaction ComponentEnergy (kJ/mol)Description
Electrostatic-25Attraction between regions of positive and negative electrostatic potential.
Dispersive-60Strong attraction due to the large, polarizable π-electron systems.
Repulsive+15Short-range repulsion preventing molecular overlap.
Total Interaction Energy -70 The net attractive force between the two molecules.

Reactivity Profiles and Mechanistic Studies of 4,12 Dichloro 8 Methylbenzo a Acridine

Electrophilic and Nucleophilic Substitution Reactions on the Acridine (B1665455) Core

The acridine ring system is generally electron-deficient due to the presence of the electronegative nitrogen atom, which deactivates the ring system towards electrophilic attack compared to its carbocyclic analog, anthracene. However, electrophilic substitution can still occur, typically at positions on the outer benzene (B151609) rings. Conversely, the electron-deficient nature of the acridine core makes it susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom.

Regioselectivity and Steric/Electronic Influences of Substituents

The regioselectivity of substitution reactions on 4,12-dichloro-8-methylbenzo[a]acridine is governed by the combined electronic and steric effects of the chloro and methyl substituents.

Electrophilic Substitution: The methyl group at the C-8 position is an activating group, directing incoming electrophiles to the ortho and para positions relative to itself. The chlorine atoms at C-4 and C-12 are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-para directing due to the lone pair resonance effect. The interplay of these directing effects, along with the deactivating effect of the acridine nitrogen, suggests that electrophilic attack is most likely to occur on the benzo-fused ring bearing the methyl group. Theoretical studies on substituted benzenes provide a framework for predicting the outcome of such reactions. scielo.org.mx

Nucleophilic Substitution: The chlorine atoms at positions C-4 and C-12 are susceptible to nucleophilic aromatic substitution (SNAr). These positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atom in the acridine core. The chlorine at C-12 is particularly activated as it is para to the nitrogen. Computational studies on similar halogenated aza-aromatic compounds have shown that the positions with the lowest electron density are most prone to nucleophilic attack. mdpi.com

The following table illustrates the expected influence of the substituents on the regioselectivity of substitution reactions on the benzo[a]acridine core.

SubstituentPositionElectronic EffectExpected Directing Influence for Electrophilic Attack
-CH₃8Activating (electron-donating)Ortho, Para-directing
-Cl4Deactivating (electron-withdrawing)Ortho, Para-directing
-Cl12Deactivating (electron-withdrawing)Ortho, Para-directing
Acridine N7Deactivating (electron-withdrawing)Meta-directing to its own ring, deactivates entire system

Investigation of Reaction Intermediates and Transition States

The mechanisms of both electrophilic and nucleophilic substitution reactions on aromatic systems proceed through high-energy intermediates and transition states.

Electrophilic Substitution: The reaction proceeds via a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. For this compound, electrophilic attack would lead to the formation of various possible arenium ions. The most stable of these would be the one where the positive charge is best delocalized by the existing substituents. The methyl group would help stabilize adjacent positive charge, while the chlorine atoms would have a destabilizing inductive effect. Computational studies are a powerful tool for modeling the structures and energies of these transient species. nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution typically proceeds through a Meisenheimer complex, a negatively charged intermediate. The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups that can delocalize the negative charge. In the case of this compound, the nitrogen atom and the chlorine substituents would stabilize such an intermediate formed during nucleophilic attack at C-4 or C-12. The investigation of transition states for these reactions often requires sophisticated computational methods to map the reaction pathway and determine the activation energy. acs.org

Redox Chemistry of the Benzo[a]acridine System

The extended π-system of benzo[a]acridines allows them to participate in redox reactions, acting as both electron acceptors and donors under different conditions.

Electrochemical Properties (e.g., Cyclic Voltammetry, Reduction Potentials)

While specific experimental data for this compound is unavailable, the electrochemical properties of acridines and their derivatives have been studied. acs.org The reduction potential of the benzo[a]acridine core is influenced by its substituents. The electron-withdrawing chlorine atoms are expected to make the molecule easier to reduce (a more positive reduction potential), while the electron-donating methyl group would have the opposite effect.

Ab initio molecular orbital calculations and other computational methods can be employed to predict the redox potentials of organic molecules with a reasonable degree of accuracy. nih.govrsc.org Such calculations for this compound would provide valuable insights into its electron-accepting capabilities. The following table provides a qualitative prediction of how substituents might affect the reduction potential of a generic benzo[a]acridine system.

SubstituentElectronic EffectExpected Effect on Reduction Potential
Electron-donating (e.g., -CH₃)Increases electron densityMore negative (harder to reduce)
Electron-withdrawing (e.g., -Cl)Decreases electron densityMore positive (easier to reduce)

Cyclic voltammetry studies on analogous compounds, such as dibenzo[a,j]acridines, have been used to investigate their electrochemical behavior. acs.org

Photo-Redox Processes and Electron Transfer Studies

Acridinium (B8443388) salts, the N-alkylated or N-arylated derivatives of acridines, are well-known photoredox catalysts. youtube.comacs.orgbeilstein-journals.org Upon photoexcitation, they can act as potent single-electron oxidants. The resulting acridine radical can then participate in further electron transfer reactions. While this compound is not an acridinium salt, its protonated form or a derivative could potentially exhibit similar photoredox activity.

The study of photoinduced electron transfer (PET) in linked donor-acceptor systems has provided a detailed understanding of the factors that govern these processes, including the role of solvent polarity and the structure of the linking bridge. researchgate.net The presence of chloro and methyl substituents on the benzo[a]acridine core would modulate its excited-state redox potentials, thereby influencing its potential as a photosensitizer or a participant in PET reactions. nih.gov

Photochemical Reactivity and Photostability

The photochemical behavior of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs is of significant environmental and chemical interest. nih.govnih.gov Irradiation with light can lead to a variety of reactions, including degradation and the formation of new products.

The photostability of this compound is expected to be influenced by the presence of the chlorine atoms. Halogenated aromatic compounds can undergo photodehalogenation, a process where the carbon-halogen bond is cleaved upon absorption of light. researchgate.net This can lead to the formation of less halogenated or dehalogenated products.

The photochemical degradation of PAHs can be enhanced by irradiation, leading to more toxic byproducts. nih.gov The specific photochemical reaction pathways for this compound have not been reported, but studies on other aza-PAHs can provide insights into potential degradation mechanisms, which may involve photooxidation or photoreduction. nih.govnih.gov Computational studies can be employed to investigate the excited-state properties of the molecule and predict its likely photochemical reaction pathways. nih.gov

Based on the conducted research, no specific information is publicly available regarding the chemical compound “this compound”. Scientific literature and chemical databases searched did not yield specific data on its reactivity profiles, mechanistic studies, photoisomerization, degradation pathways, excited state properties, energy transfer mechanisms, or its metal coordination chemistry.

Therefore, the requested article on "" with the specified detailed outline cannot be generated at this time. Further experimental research would be required to characterize this compound and determine the properties requested.

Derivatization Strategies and Structure-Property Relationships for this compound Analogues

The synthetic versatility of the this compound scaffold allows for extensive chemical modification. The chloro and methyl substituents serve as key handles for functional group interconversions, enabling the synthesis of a diverse library of analogues. These structural modifications, in turn, allow for the systematic tuning of the molecule's electronic, spectroscopic, and photophysical properties.

Emerging Non Biological Applications of 4,12 Dichloro 8 Methylbenzo a Acridine and Its Derivatives

Applications in Materials Science

There is no published research on the application of 4,12-Dichloro-8-methylbenzo[a]acridine in materials science.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

No studies have been found that investigate or report the use of this compound in the development of Organic Light-Emitting Diodes or Organic Photovoltaics.

Fluorescent Probes and Chemical Sensors for Environmental or Industrial Analytes (e.g., pH, Metal Ions, Gases)

The potential for this compound to act as a fluorescent probe or chemical sensor has not been explored in any available scientific literature.

Photochromic and Thermochromic Materials

There is no information available to suggest that this compound exhibits photochromic or thermochromic properties or has been investigated for such applications.

Components in Dye-Sensitized Solar Cells

No data has been published regarding the use of this compound as a component in dye-sensitized solar cells.

Catalysis

The catalytic activity of this compound has not been reported in any research.

As Ligands in Metal-Catalyzed Organic Reactions

There are no studies indicating the use of this compound as a ligand in any metal-catalyzed organic reactions.

As Organocatalysts or Photoredox Catalysts

The core acridine (B1665455) structure, central to this compound, is a prominent scaffold in the development of organocatalysts, particularly in the field of photoredox catalysis. nih.govresearchgate.net Acridinium (B8443388) salts, derived from the acridine nucleus, are powerful organic photocatalysts capable of mediating a variety of chemical transformations under visible light irradiation. researchgate.netacs.org These catalysts can activate oxidation-reduction reactions with regioselectivity. Upon exposure to light, the acridinium salt can accept an electron from a substrate, transforming into a highly reactive acridinyl radical intermediate. researchgate.net This process initiates catalytic cycles that can be harnessed for diverse synthetic applications.

The versatility of the acridine framework allows for fine-tuning of its photophysical and electrochemical properties through structural modification. nih.govacs.org For instance, the introduction of different substituents, such as the chloro and methyl groups in this compound, can alter the catalyst's redox potentials and excited-state lifetimes. acs.org Researchers have demonstrated that functionalized acridinium salts can be superior to traditional iridium-based photocatalysts for specific reactions, such as the selective cleavage of C–O bonds in lignin (B12514952) model compounds. acs.org

Dual-catalytic systems that merge acridine photocatalysis with transition metal catalysis have also been developed. These systems enable challenging reactions like the direct decarboxylative conjugate addition of carboxylic acids without the need for pre-activation of the acid. Such methodologies highlight the potential of acridine derivatives to serve as key components in advanced catalytic processes for carbon-carbon and carbon-heteroatom bond formation. beilstein-journals.org

Corrosion Inhibition

Derivatives of acridine, the parent heterocyclic system of this compound, are recognized as effective corrosion inhibitors for various metals and alloys, including steel and aluminum, particularly in acidic environments. fao.orgresearchgate.netrsc.orgresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. fao.orgacs.org This protective layer impedes both the anodic dissolution of the metal and the cathodic reactions, such as hydrogen evolution, that drive the corrosion process. researchgate.netacs.org Studies have shown that acridine derivatives can act as mixed-type inhibitors, often with a predominant effect on the cathodic reaction. researchgate.netacs.org

Adsorption Mechanisms on Metal Surfaces (e.g., Aluminium, Steel)

The adsorption of acridine derivatives onto metal surfaces is a complex process that can involve both physical and chemical interactions. rsc.orgresearchgate.net The specific mechanism is dictated by the chemical nature of the inhibitor, the type of metal, and the composition of the corrosive environment.

Physisorption (Physical Adsorption): In acidic solutions, the nitrogen atom in the acridine ring can become protonated. This creates a cationic species that can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻) from the acid. researchgate.net This electrostatic interaction is a primary mode of physisorption.

Chemisorption (Chemical Adsorption): This stronger form of adsorption involves the sharing of electrons between the inhibitor molecule and the metal. The acridine structure is rich in π-electrons from its aromatic rings and possesses a nitrogen atom with a lone pair of electrons. These electrons can be donated to the vacant d-orbitals of the metal (e.g., iron in steel), forming a coordinate covalent bond. rsc.org Conversely, the metal can sometimes donate electrons back to the inhibitor's lowest unoccupied molecular orbital (LUMO) in a process called retro-donation. This chemical bonding creates a stable, protective film on the metal surface. researchgate.net

The planar nature of the benzo[a]acridine molecule is advantageous for corrosion inhibition, as it allows for efficient packing and coverage on the metal surface, further enhancing the protective barrier. researchgate.net

Adsorption InteractionDescriptionApplicable Metals
Physisorption Electrostatic attraction between the protonated acridine molecule and the negatively charged metal surface.Steel, Aluminum
Chemisorption Donation of π-electrons and nitrogen lone-pair electrons from the acridine ring to vacant d-orbitals of the metal.Steel, Aluminum
Retro-donation Back-donation of electrons from the metal to the LUMO of the acridine molecule.Steel

Influence of Molecular Structure on Inhibition Efficiency

The efficiency of a corrosion inhibitor based on the acridine scaffold is significantly influenced by its molecular structure, particularly the nature and position of its substituents. rsc.org For a molecule like this compound, the chloro and methyl groups play a crucial role in modulating its protective properties.

Research on various substituted acridines has revealed several key principles:

Electron-Donating Groups: Substituents that donate electrons to the acridine ring system, such as amino (–NH₂) and methyl (–CH₃) groups, generally enhance inhibition efficiency. rsc.org These groups increase the electron density on the molecule, particularly at the nitrogen atom and the π-system, which strengthens the chemisorption bond with the metal surface. Studies comparing 9-aminoacridine, 9-methylacridine, and 9-carboxyacridine found that the amino-substituted derivative offered the highest protection for mild steel. rsc.org

Halogen Substituents: The presence of halogens, such as the chloro groups in this compound, can significantly improve corrosion inhibition. researchgate.netacs.org Halogen-substituted acridines have demonstrated superior performance compared to their non-halogenated counterparts for protecting mild steel. fao.orgresearchgate.netacs.org This is attributed to the electron-donating ability of halogens through their resonance effect, which enhances the interaction with the metal surface. researchgate.net The inhibition efficiency among halogenated acridines has been observed to follow the order Br > Cl > F. nih.gov

Quantum Chemical Parameters: Theoretical calculations using Density Functional Theory (DFT) provide insight into how molecular structure affects inhibition. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal, leading to better inhibition. Conversely, a lower ELUMO value suggests a greater ability to accept electrons from the metal. The energy gap between these orbitals (ΔE) is also an indicator of stability and reactivity.

Substituent TypeEffect on Inhibition EfficiencyExample Compound(s)Reference
Electron-Donating (e.g., -NH₂, -CH₃) Generally increases efficiency by enhancing electron density and chemisorption.9-Aminoacridine, 9-Methylacridine rsc.org
Electron-Withdrawing (e.g., -COOH) Generally decreases efficiency compared to electron-donating groups.9-Carboxyacridine rsc.org
Halogens (e.g., -Cl, -Br) Significantly increases efficiency, often outperforming non-halogenated analogues.2-Chloro-9-phenylacridine, 2-Bromo-9-(2-fluorophenyl)acridine fao.orgresearchgate.netacs.org

Advanced Chemical Tools and Reagents

The rigid, polycyclic aromatic structure of this compound makes it and its derivatives valuable as advanced chemical tools and foundational units for constructing more elaborate molecules.

Photoaffinity Labeling (as a general chemical methodology)

Photoaffinity labeling (PAL) is a powerful technique used to identify and study interactions between ligands and their biological targets, such as proteins. nih.govnih.govresearchgate.net The method employs a chemical probe that has three key components: a recognition element that binds reversibly to the target, a reporter tag for later detection, and a photoreactive group.

The general principle involves allowing the probe to bind to its target protein. Then, upon irradiation with light of a specific wavelength, the photoreactive group is converted into a highly reactive, short-lived intermediate (such as a carbene or nitrene). This intermediate rapidly forms a stable, covalent bond with the nearest molecule, which is ideally the target protein it is already bound to. This permanent "labeling" allows for the isolation and identification of the target protein, providing crucial information about drug-target interactions and binding sites. nih.govnih.gov

Acridine derivatives have been specifically investigated as potential photoaffinity probes. nih.gov For example, azidoacridines have been synthesized for this purpose, where the azido (B1232118) group (–N₃) serves as the photoreactive moiety. nih.gov The core benzo[a]acridine structure can act as the recognition element, with its affinity for specific biological structures guiding the probe to its target.

Building Blocks for Complex Molecular Architectures

The benzo[a]acridine framework is a versatile building block, or scaffold, for the synthesis of complex molecular architectures. nih.gov Its rigid, fused-ring system provides a robust and predictable three-dimensional structure upon which further chemical complexity can be built. Chemists utilize this core to develop novel compounds with specific functions, including new therapeutic agents and materials. nih.govscielo.org.mx

Various synthetic strategies have been developed to construct and modify the benzoacridine skeleton:

Multi-component Reactions: Efficient one-pot reactions that combine three or more simple starting materials, such as aromatic aldehydes, dimedone, and a naphthylamine, are used to rapidly assemble the benzo[c]acridine core. scielo.org.mxresearchgate.net These methods are valued for their efficiency and for generating molecular diversity with minimal synthetic steps.

Domino Synthesis: Palladium-catalyzed domino reactions have been employed to prepare benzo[kl]acridines from commercially available starting materials like dihalonaphthalenes and diphenylamines. rsc.org This approach combines multiple bond-forming events in a single sequence without isolating intermediates.

Classical Synthesis Extension: Traditional methods like the acid-mediated cyclization of 2-oxodiphenylamines have been adapted to produce novel tetracyclic systems based on the acridine structure. rsc.org

By using the this compound structure as a starting point, chemists can perform further functionalization at its various positions to create a library of new molecules with tailored properties for applications in materials science and medicinal chemistry. nih.gov

Analytical Methodologies for the Detection and Quantification of 4,12 Dichloro 8 Methylbenzo a Acridine

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 4,12-dichloro-8-methylbenzo[a]acridine from complex mixtures, including reaction byproducts, starting materials, or other environmental contaminants. These techniques provide the necessary selectivity to isolate the target analyte for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the preferred mode for such polycyclic aromatic compounds. thermofisher.com

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.commtc-usa.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The elution of this compound is achieved by a gradient or isocratic flow of the mobile phase, with gradient elution being particularly useful for separating complex mixtures of PAHs. thermofisher.com

Detection is commonly performed using a UV-Vis detector, as acridine (B1665455) derivatives exhibit significant absorbance in the UV-A region (around 350-450 nm). researchgate.netnih.gov For enhanced sensitivity and selectivity, a fluorescence detector can be employed. Acridine and its derivatives are known to be fluorescent, and this property allows for trace-level detection. nih.gov The excitation and emission wavelengths can be optimized to maximize the signal for this compound while minimizing interference from other components.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV-Vis Detection 254 nm, 365 nm
Fluorescence Detection Excitation: ~365 nm; Emission: ~450 nm

Note: These are representative parameters and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While large polycyclic aromatic hydrocarbons can have limited volatility, GC-MS is suitable for the analysis of chlorinated PAHs. nih.gov The compound this compound, with its chlorine substituents, can be amenable to GC-MS analysis.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum serves as a "molecular fingerprint," aiding in the structural confirmation of the analyte. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature in the mass spectrum.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 50-500
Transfer Line Temp 290 °C

Note: These are hypothetical parameters and would need to be optimized.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for monitoring the progress of chemical reactions and for preliminary purity assessment. For acridine derivatives, TLC can be used to quickly separate the product from starting materials and byproducts. jetir.org

A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. The separated spots are visualized under UV light, as acridine compounds are typically UV-active. researchgate.net The retention factor (Rf) value for each spot can be calculated to aid in identification.

Table 3: Example TLC System for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄ on aluminum plates
Mobile Phase Hexane (B92381):Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV lamp at 254 nm and 365 nm
Application Monitoring reaction progress, rapid purity check

Note: The mobile phase composition may need to be adjusted to achieve optimal separation.

Spectroscopic Quantification Methods

Spectroscopic methods are used for the quantification of this compound, often in conjunction with chromatographic techniques or for the analysis of pure samples.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a straightforward method for determining the concentration of a substance in a solution, provided it absorbs light in the ultraviolet or visible range. Acridine derivatives are known to have strong absorption bands in the UV-A and near-visible regions of the electromagnetic spectrum, which is characteristic of the π-electron system of the acridine ring. researchgate.net

By measuring the absorbance of a solution of this compound at a specific wavelength (λ_max), its concentration can be determined using the Beer-Lambert law. This requires the prior determination of the molar absorptivity (extinction coefficient) of the compound at that wavelength.

Table 4: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

ParameterValue
λ_max 1 ~254 nm
λ_max 2 ~365 nm
λ_max 3 ~420 nm
Molar Absorptivity at λ_max 2 (Value would be determined experimentally)

Note: The exact absorption maxima and molar absorptivity are compound-specific and must be determined experimentally.

Fluorescence Spectrofluorometry for Trace Analysis

Fluorescence spectrofluorometry is an exceptionally sensitive technique for the quantification of fluorescent compounds. Many polycyclic aromatic hydrocarbons and their aza-analogs, including acridines, exhibit fluorescence. nih.govrsc.org This method involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength.

The high sensitivity of fluorescence spectroscopy makes it ideal for trace analysis of this compound. nih.govmdpi.com The intensity of the fluorescence emission is directly proportional to the concentration of the analyte over a certain range. A calibration curve prepared from standards of known concentration is used for quantification. The choice of excitation and emission wavelengths is critical to maximize sensitivity and minimize interference.

Table 5: Illustrative Fluorescence Spectroscopy Parameters for this compound

ParameterValue
Excitation Wavelength (λ_ex) ~365 nm
Emission Wavelength (λ_em) ~450 nm
Solvent Ethanol or Acetonitrile
Slit Widths (Excitation/Emission) 5 nm / 5 nm
Application Trace quantification, purity analysis

Note: These wavelengths are estimates based on related acridine structures and would need to be determined experimentally for this compound.

Sample Preparation and Matrix Effects in Non-Biological Samples

The accurate detection and quantification of this compound in non-biological samples, such as soil, sediment, and industrial wastewater, are critically dependent on the efficacy of sample preparation and the management of matrix effects. Given the compound's structural similarity to chlorinated polycyclic aromatic hydrocarbons (PAHs) and azaarenes, established analytical procedures for these classes of compounds provide a foundational framework for its analysis.

Sample Preparation Methodologies

The primary objective of sample preparation is to extract this compound from the sample matrix and remove interfering co-extractants prior to instrumental analysis, typically performed by gas chromatography-mass spectrometry (GC-MS). The selection of an appropriate extraction and cleanup method is contingent on the specific characteristics of the sample matrix.

Extraction of Solid Samples (Soil and Sediment):

For solid matrices like soil and sediment, several extraction techniques have proven effective for compounds of similar structure and polarity.

Soxhlet Extraction: This classical technique is widely used for the extraction of semi-volatile organic compounds from solid samples. env.go.jp It involves continuous extraction with an organic solvent over an extended period. A common solvent mixture for compounds of this nature is hexane and acetone (B3395972) (1:1 v/v). nih.gov

Ultrasonic Extraction (Sonication): This method utilizes ultrasonic waves to facilitate the extraction of the analyte from the sample into a solvent. gcms.cz It is generally faster than Soxhlet extraction but may require more operator attention. gcms.cz Dichloromethane has been shown to be an effective solvent for extracting chlorinated pesticides from soil using sonication, achieving recoveries greater than 92%. chromatographyonline.com

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): PFE employs elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods. gcms.cz This technique is suitable for a range of organic compounds from various solid matrices.

The general steps for preparing solid samples are outlined below:

StepDescriptionRationale
Drying Samples are typically air-dried or dried in an oven at a controlled temperature (e.g., 40-50°C) to remove moisture.Moisture can interfere with extraction efficiency and subsequent analytical steps.
Grinding and Sieving The dried sample is ground to a uniform particle size and passed through a sieve.Increases the surface area for more efficient extraction and ensures sample homogeneity.
Extraction The prepared sample is extracted using one of the methods described above (Soxhlet, sonication, or PFE) with an appropriate organic solvent or solvent mixture.To isolate the target analyte from the solid matrix.
Concentration The resulting extract is concentrated, often using a rotary evaporator or a stream of nitrogen, to a smaller, more manageable volume.To increase the concentration of the analyte to a level suitable for detection.

Extraction of Liquid Samples (Wastewater):

For aqueous samples such as industrial wastewater, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are the most common approaches.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte from the aqueous phase into an immiscible organic solvent. Dichloromethane is a frequently used solvent for a broad range of non-polar to polar compounds due to its high extraction efficiency and ease of removal. env.go.jpyoutube.com

Solid-Phase Extraction (SPE): SPE is a more modern technique that uses a solid adsorbent packed in a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of an organic solvent. C18 cartridges are commonly used for the extraction of PAHs and related compounds from water. youtube.com

Extract Cleanup:

Following extraction, cleanup steps are essential to remove co-extracted matrix components that can interfere with GC-MS analysis.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is particularly effective for removing high-molecular-weight interferences, such as lipids, from sample extracts. gcms.cz

Adsorption Chromatography: Columns packed with adsorbents like silica gel, alumina (B75360), or Florisil are used to separate the analyte from interfering compounds based on polarity. For instance, a silica gel column can be employed to separate PAHs from more polar interferences. nih.gov A multi-layered silica gel-Florisil composite column has been shown to be effective in separating interfering pollutants from chlorinated compounds in soil samples. researchgate.net

Matrix Effects in Quantification

Matrix effects are a significant challenge in the quantitative analysis of trace-level organic compounds, including those structurally similar to this compound, particularly when using GC-MS. These effects arise from the co-elution of matrix components with the target analyte, which can alter the analyte's ionization efficiency and lead to either signal enhancement or suppression.

Matrix-Induced Signal Enhancement:

In GC-MS analysis, a phenomenon known as matrix-induced signal enhancement is frequently observed. mdpi.comresearchgate.net This occurs when active sites within the GC inlet liner and the front of the analytical column, which can cause thermal degradation or adsorption of the analyte, are masked by co-injected matrix components. mdpi.comresearchgate.net This "protective" effect leads to a greater transfer of the analyte to the detector, resulting in a higher signal intensity compared to a standard of the same concentration prepared in a pure solvent. This can lead to an overestimation of the analyte's concentration if not properly accounted for.

Strategies to Mitigate Matrix Effects:

Several strategies can be employed to minimize or compensate for matrix effects:

Thorough Sample Cleanup: As detailed above, effective cleanup procedures are the first line of defense to remove a significant portion of interfering matrix components.

Use of Internal Standards: The addition of an internal standard, a compound with similar chemical and physical properties to the analyte but not present in the sample, can help to correct for variations in extraction efficiency and instrumental response, including some matrix effects. For chlorinated compounds, isotopically labeled analogs are often the preferred internal standards. nih.gov

Matrix-Matched Calibration: This is a widely accepted approach to compensate for matrix effects. mdpi.com It involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience similar matrix-induced effects, leading to more accurate quantification.

Instrumental Techniques: The use of more selective analytical techniques, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), can significantly reduce the impact of matrix interferences by monitoring specific fragmentation transitions of the analyte. thermofisher.com

The following table summarizes research findings on matrix effects for related classes of compounds:

Compound ClassAnalytical TechniqueMatrixObserved EffectReference
Chlorinated Polycyclic Aromatic HydrocarbonsGC-MSWastewaterSignal enhancement corrected by matrix-matched calibration. researchgate.net
Organochlorine PesticidesGC-MSSoilSignal enhancement due to protection from thermal degradation in the injector. researchgate.net
Multiple Pesticide ResiduesGC-MS/MSVarious Food MatricesBoth signal enhancement and suppression observed, dependent on matrix complexity. mdpi.com

Given the chemical nature of this compound, it is highly probable that its analysis in non-biological samples would be susceptible to matrix-induced signal enhancement in GC-MS. Therefore, the implementation of robust sample cleanup procedures and the use of matrix-matched calibration or appropriate internal standards are crucial for achieving accurate and reliable quantitative results.

Future Perspectives and Interdisciplinary Research Frontiers for 4,12 Dichloro 8 Methylbenzo a Acridine Research

Integration with Advanced Manufacturing Technologies for Functional Materials

The development of advanced manufacturing technologies, such as 3D printing and inkjet printing, offers unprecedented opportunities for the fabrication of functional materials with complex architectures and tailored properties. The integration of 4,12-Dichloro-8-methylbenzo[a]acridine into these technologies could lead to the creation of novel devices with enhanced performance.

Acridine (B1665455) derivatives, in general, are known for their fluorescence and have been explored as components in organic electronics. jmcs.org.mxresearchgate.net The incorporation of this compound into printable inks or photosensitive resins could enable the fabrication of micro-scale electronic components, sensors, and bioelectronic devices. researchgate.net For instance, inkjet printing is a low-cost and precise method for depositing materials onto various substrates, making it suitable for creating patterned surfaces with specific functionalities. scielo.org.mx The unique spectroscopic signature of this compound could be harnessed to develop highly sensitive and selective chemical sensors or biosensors. researchgate.netscielo.org.mx

Furthermore, 3D printing, particularly techniques like multiphoton lithography, allows for the creation of intricate three-dimensional structures. researchgate.net By doping photosensitive resins with this compound, it may be possible to fabricate highly conductive 3D microstructures for applications in flexible electronic circuits and bioelectronics. researchgate.netnih.gov The ability to create bespoke, functional devices through these advanced manufacturing techniques opens up exciting possibilities for the application of this specific benzo[a]acridine derivative.

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of substituted benzo[a]acridines is a critical area of research that directly impacts the availability and diversity of these compounds for various applications. While classical methods like the Bernthsen and Friedlander syntheses have been traditionally employed, recent advancements are focusing on more efficient, greener, and regioselective approaches. nih.gov

For a polysubstituted derivative like this compound, achieving precise control over the placement of the chloro and methyl groups is a significant synthetic challenge. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and C-H activation strategies, offer promising solutions for the regioselective construction of the benzo[a]acridine core. jmcs.org.mx One-pot multicomponent reactions, often assisted by microwave irradiation or ultrasound, are also gaining traction as they offer reduced reaction times and improved yields. scielo.org.mx

The development of novel catalytic systems is paramount to advancing the synthesis of complex benzo[a]acridine derivatives. The use of heterogeneous nanocatalysts, such as sulfonic acid-functionalized SBA-15, has been shown to be effective in the synthesis of benzo[c]acridine derivatives, offering advantages like catalyst recyclability and environmentally friendly reaction conditions. nih.govredalyc.org Exploring similar catalytic systems for the synthesis of benzo[a]acridines could provide more sustainable and efficient routes to compounds like this compound. The use of core-shell magnetic nanoparticles as catalyst supports is another emerging area that could revolutionize the synthesis of these compounds by simplifying catalyst recovery and reuse. researchgate.net

Development of Next-Generation Functional Materials Based on the Benzo[a]acridine Scaffold

The benzo[a]acridine scaffold is a versatile building block for the creation of next-generation functional materials. The inherent photophysical properties of this chromophore, combined with the ability to tune these properties through substitution, make it an attractive candidate for a wide range of applications.

The primary area of exploration for benzo[a]acridine derivatives has been in the field of medicinal chemistry, particularly as anticancer agents due to their ability to intercalate with DNA. nih.gov The specific substitution pattern of this compound, with its electron-withdrawing chloro groups and electron-donating methyl group, is likely to influence its DNA binding affinity and biological activity. Further research into benzo[b]pyrano[3,2-h]acridin-7-one analogues of acronycine has shown significant cytotoxicity against leukemia cells, highlighting the potential of modified benzo[a]acridine structures. researchgate.net

Beyond biological applications, the benzo[a]acridine scaffold holds promise for the development of advanced materials for organic electronics. The planar structure and extended π-system of benzo[a]acridines are conducive to charge transport, a key requirement for organic semiconductors. By carefully modifying the substituents on the benzo[a]acridine core, it is possible to tune the HOMO and LUMO energy levels, thereby controlling the electronic properties of the resulting material. This makes derivatives like this compound interesting candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The development of new benzo[c]acridine-diones has also been explored for their potential as anticancer agents and tubulin polymerization inhibitors. redalyc.org

Leveraging Computational Chemistry for Accelerated Discovery and Rational Design

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional materials. For a compound like this compound, where experimental data may be scarce, computational methods can provide valuable insights into its potential characteristics and guide future experimental work.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. nih.gov DFT calculations can be employed to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, and electron affinity. nih.gov These parameters are crucial for predicting the photophysical properties, reactivity, and potential applications of this compound in organic electronics. Studies on other acridine derivatives have shown that these calculations can effectively predict their electron acceptor behavior. nih.gov

Molecular docking simulations are another valuable computational tool, particularly for predicting the interaction of molecules with biological targets. nih.gov By docking this compound into the active sites of enzymes or DNA, researchers can predict its potential as a therapeutic agent and understand the structural basis for its activity. nih.gov Computational studies on related dibenzo[a,h]acridine derivatives have been used to understand the stability of their metabolites and their potential carcinogenicity. researchgate.netresearchgate.net These in silico approaches can significantly accelerate the discovery and optimization of new functional materials based on the benzo[a]acridine scaffold by prioritizing synthetic targets and providing a deeper understanding of their structure-property relationships.

Challenges and Opportunities in Targeted Chemical Modification and Property Tuning

The targeted chemical modification of the benzo[a]acridine core presents both significant challenges and exciting opportunities for fine-tuning the properties of the resulting materials. The ability to selectively introduce functional groups at specific positions on the scaffold is key to unlocking its full potential.

A major challenge in the synthesis of polysubstituted benzo[a]acridines is achieving regioselectivity. The inherent reactivity of the different positions on the aromatic rings can lead to mixtures of isomers, which are often difficult to separate. Developing synthetic strategies that allow for the precise and controlled installation of substituents, such as the chloro and methyl groups in this compound, is a critical area of research. Overcoming this challenge will require the development of novel protecting group strategies and highly selective catalytic systems. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4,12-Dichloro-8-methylbenzo[a]acridine, and how is purity validated?

  • Methodology : The compound is typically synthesized via Friedländer condensation or Ullmann coupling, leveraging halogenated intermediates for regioselective substitution. Post-synthesis, purity is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. Thin-layer chromatography (TLC) and HPLC (≥95% purity threshold) are used to assess impurities .
  • Data Example : For analogs, melting points (e.g., 218–220°C for dibenz[a,j]acridine ) and NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm ) serve as benchmarks.

Q. How do researchers characterize the DNA-binding properties of acridine derivatives?

  • Methodology : DNA intercalation is studied via UV-Vis spectroscopy (bathochromic shifts in λmax upon DNA addition), fluorimetric titrations (quenching of acridine fluorescence), and circular dichroism (CD) to detect conformational changes in DNA. Thermal melting assays (ΔTm > 5°C indicates strong binding) quantify stabilization of DNA duplexes .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the optimization of this compound for anticancer activity?

  • Methodology :

Derivative Synthesis : Introduce substituents at positions 4, 8, and 12 to modulate electron density and steric effects (e.g., chloro groups enhance DNA affinity; methyl groups improve lipophilicity) .

Biological Assays : Test derivatives in cytotoxicity assays (e.g., IC50 in MCF-7 or HeLa cells) and DNA repair inhibition studies (e.g., PARP-1 enzyme assays) to identify synergistic effects .

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in DNA minor grooves or topoisomerase II active sites .

Q. How do researchers resolve contradictions in reported DNA-binding affinities of acridine derivatives?

  • Methodology :

  • Standardize Conditions : Replicate experiments under uniform buffer pH (7.4), ionic strength (100 mM NaCl), and DNA:compound molar ratios (e.g., 1:1 to 1:10) to minimize variability .
  • Multi-Technique Validation : Cross-validate using isothermal titration calorimetry (ITC) for ΔG/ΔH values and surface plasmon resonance (SPR) for kinetic parameters (kon/koff) .
  • Data Normalization : Express binding constants (Ka) relative to a control compound (e.g., ethidium bromide) to account for methodological differences .

Q. What strategies mitigate the trade-off between therapeutic efficacy and toxicity in acridine-based compounds?

  • Methodology :

  • Selectivity Screening : Use tumor vs. non-tumor cell lines (e.g., HL-60 vs. HEK293) to identify derivatives with selective cytotoxicity .
  • Toxicogenomics : Assess gene expression profiles (e.g., RNA-seq) in treated cells to pinpoint pathways linked to hepatotoxicity or genotoxicity .
  • Prodrug Design : Incorporate enzymatically cleavable groups (e.g., ester linkages) to reduce off-target effects .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. CD) for acridine-DNA complexes?

  • Guidelines :

  • NMR Constraints : Aromatic proton broadening in ¹H NMR suggests strong intercalation but may miss weak/partial binding. Use 2D NOESY to detect spatial proximity between acridine and DNA protons .
  • CD Limitations : CD spectra reflect global DNA conformation; pair with molecular dynamics simulations to resolve specific binding modes .

Q. What statistical approaches are recommended for dose-response studies of acridine derivatives?

  • Methods :

  • Nonlinear Regression : Fit IC50 values using a four-parameter logistic model (e.g., GraphPad Prism).
  • ANOVA with Post-Hoc Tests : Compare treatment groups via one-way ANOVA (Tukey’s test for significance; P < 0.05) .

Reference Tables

Table 1 : Key Physicochemical Properties of this compound Analogs

PropertyValue RangeMethod
Melting Point200–220°CDifferential Scanning Calorimetry
λmax (UV-Vis)360–380 nmElectronic Absorption
¹H NMR (aromatic)δ 7.2–8.5 ppm400 MHz NMR in CDCl3

Table 2 : DNA-Binding Parameters for Acridine Derivatives

CompoundΔTm (°C)Ka (M<sup>−1</sup>)Technique
4-Chloro-acridine6.2 ± 0.31.2 × 10<sup>5</sup>Thermal Melting
8-Methyl-acridine4.8 ± 0.28.7 × 10<sup>4</sup>Fluorimetric Titration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.